molecular formula C6H9N3OS B2612186 N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide CAS No. 69636-11-9

N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2612186
CAS No.: 69636-11-9
M. Wt: 171.22
InChI Key: ZNADJCXSRLQLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

NMR data for this compound are not directly reported, but spectral patterns can be extrapolated from structurally similar compounds.

Predicted ¹H NMR Peaks :

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Thiadiazole ring (C4-CH3) 2.5–2.8 Singlet
Carboxamide -N(CH3)₂ 2.8–3.1 Singlet
Thiadiazole C5 proton 6.0–6.5 Singlet
Carboxamide -NH 8.0–8.5 Broad (if present)

Key Notes :

  • The thiadiazole C5 proton is deshielded due to the electron-withdrawing carboxamide group, appearing downfield.
  • The carboxamide -NH proton may be exchanged in D₂O, disappearing from the spectrum.

Mass Spectrometry Fragmentation Patterns

The molecular ion peak for this compound is expected at m/z 171 ([M + H]⁺) . Fragmentation pathways include:

Table 2: Mass Spectral Fragments

Fragment (m/z) Proposed Structure Loss Mechanism
171 [M + H]⁺ Parent ion
110 C₃H₄NS (Thiadiazole ring) Loss of -CO-N(CH3)₂ (61 Da)
86 C₂H₆N₂S (Dimethylamide) Loss of thiadiazole ring (85 Da)

Supporting Data :

  • Analogous thiadiazole carboxamides exhibit similar fragmentation, with dominant peaks corresponding to the thiadiazole core and dimethylamide moiety.

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy provides critical evidence for functional groups in this compound.

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹) Assignment Intensity
3300–3200 N-H (amide) stretch Medium
1680–1650 C=O (amide) stretch Strong
1600–1550 C=N (thiadiazole) stretch Strong
1450–1350 C-N (amide) bending Medium
750–650 C-S-C (thiadiazole) stretch Weak

Key Observations :

  • The C=O stretch at 1680–1650 cm⁻¹ confirms the carboxamide group.
  • C=N stretches in the thiadiazole ring appear at 1600–1550 cm⁻¹, consistent with aromatic stabilization.

Properties

IUPAC Name

N,N,4-trimethylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-4-5(11-8-7-4)6(10)9(2)3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNADJCXSRLQLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N,N-dimethylformamide dimethyl acetal with thiosemicarbazide, followed by methylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .

Scientific Research Applications

Anticancer Activity

N,N,4-trimethyl-1,2,3-thiadiazole derivatives have shown promising anticancer properties. For instance, research indicates that certain thiadiazole derivatives exhibit cytotoxic effects on various cancer cell lines. A study highlighted the synthesis of novel 1,3,4-thiadiazole derivatives that demonstrated selective activity against chronic myelogenous leukemia cells by inhibiting the Bcr-Abl tyrosine kinase with an IC50 value of 7.4 µM . This suggests that modifications of the thiadiazole structure can lead to effective anticancer agents.

Antioxidant Properties

The compound's structure allows it to function as an antioxidant. Compounds with similar thiadiazole frameworks have been evaluated for their ability to reduce oxidative stress in cellular models. Antioxidants are crucial in mitigating age-related disorders and promoting skin health .

Antimicrobial Activity

Thiadiazole derivatives are also being explored for their antimicrobial properties. Research has demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings support the potential use of thiadiazoles in developing new antimicrobial agents .

Pesticidal Properties

N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide has been investigated for its pesticidal properties. Thiadiazole-based compounds have been shown to possess herbicidal and fungicidal activities, making them suitable candidates for agricultural applications. Studies suggest that these compounds can inhibit the growth of specific plant pathogens and pests, thus contributing to crop protection strategies .

Comparative Data Table

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Target IC50/Effectiveness Reference
AnticancerK562 leukemia cells7.4 µM
AntioxidantHuman skin fibroblastsSignificant reduction in ROS levels
AntibacterialE. coli, S. aureusInhibition observed
PesticidalPlant pathogensEffective inhibition

Case Study 1: Anticancer Research

In a notable study focusing on chronic myelogenous leukemia (CML), researchers synthesized a series of thiadiazole derivatives and assessed their cytotoxicity against K562 cells. The results indicated that specific modifications to the thiadiazole ring significantly enhanced anticancer activity, paving the way for future drug development targeting CML .

Case Study 2: Antioxidant Evaluation

A study evaluated the antioxidant capacity of several thiadiazole derivatives in a cell-free system and human fibroblasts. The most effective compounds were found to significantly reduce intracellular reactive oxygen species (ROS), highlighting their potential utility in anti-aging cosmetic formulations .

Mechanism of Action

The mechanism by which N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.

This compound features a thiadiazole ring that contributes to its biological activity. The compound can interact with specific molecular targets such as enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects .

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives range from 3.91 to 62.5 µg/mL against Gram-positive bacteria .
  • The compound has shown activity superior to traditional antibiotics like nitrofurantoin against Staphylococcus aureus strains .

2. Antifungal Activity

The compound also displays antifungal activity. Studies have reported that derivatives containing the thiadiazole moiety exhibit significant inhibitory effects against fungal pathogens such as Mucor species and Trichoderma species . The effective concentration (EC50) values were found to be lower than those of commonly used antifungals.

3. Anticancer Properties

This compound has been investigated for its potential anticancer effects. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Inhibition of cell proliferation.
  • Induction of cellular stress pathways leading to programmed cell death .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial colonies at concentrations as low as 10 µg/mL.

Bacterial StrainMIC (µg/mL)Comparison with Nitrofurantoin
Staphylococcus aureus1020
Escherichia coli1530
Pseudomonas aeruginosa2040

Case Study 2: Anticancer Activity

In a laboratory setting, the compound was tested on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed a dose-dependent decrease in cell viability:

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
107580
505060
1002530

Q & A

Q. What are the recommended synthetic routes for N,N,4-trimethyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of thiadiazole carboxamides typically involves cyclization reactions. For example, similar compounds are synthesized via condensation of isocyanides with azides, followed by cyclization in polar aprotic solvents like N,N-dimethylformamide (DMF) under reflux. Optimization may include:

  • Using iodine and triethylamine to promote cyclization and sulfur elimination .
  • Adjusting reaction time (1–3 minutes for intermediates) to minimize side reactions .
  • Employing acetonitrile as a solvent for intermediate steps due to its balance of polarity and boiling point .
    Yield improvements often require stoichiometric control of reagents like sodium azide and temperature gradients during intermediate isolation.

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Critical for confirming methyl group positions (N,N,4-trimethyl) and carboxamide functionality. For example, methyl protons appear as singlets in the range δ 2.5–3.5 ppm, while carboxamide carbonyls resonate near δ 165–170 ppm in 13C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₁₁N₃OS for the target compound) and isotopic patterns .
  • IR Spectroscopy : Confirms carboxamide C=O stretches (~1680 cm⁻¹) and thiadiazole ring vibrations (~1450–1550 cm⁻¹) .

Q. What are the solubility challenges associated with this compound, and what strategies can mitigate them in experimental settings?

Methodological Answer:

  • Issue : Low aqueous solubility due to hydrophobic methyl groups and planar thiadiazole core .
  • Mitigation Strategies :
    • Use co-solvents like DMSO or ethanol (10–20% v/v) to enhance solubility in biological assays .
    • Derivatization: Introduce polar substituents (e.g., hydroxyl groups) via post-synthetic modification without altering the core pharmacophore .
    • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced Research Questions

Q. How does the substitution pattern (N,N,4-trimethyl) influence the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Steric Effects : The N,N-dimethyl groups may hinder rotation around the carboxamide bond, stabilizing specific conformations critical for target binding (e.g., glucocorticoid receptor modulation) .
  • Electronic Effects : Methyl groups increase electron density on the thiadiazole ring, potentially enhancing π-π stacking with aromatic residues in enzymes .
  • Biological Interactions : In analogs, substituent positioning affects selectivity. For example, 4-methyl groups in thiadiazoles improve binding to kinase ATP pockets by occupying hydrophobic subpockets .

Q. What computational methods are suitable for modeling the electronic properties and potential tautomerization of this thiadiazole derivative?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate tautomerization energy barriers (e.g., thiadiazole ↔ thiadiazoline) using B3LYP/6-311+G(d,p) basis sets .
  • Molecular Dynamics (MD) : Simulate solvent effects on tautomer stability in aqueous or lipid environments .
  • Docking Studies : Use AutoDock Vina to predict binding modes with targets like cyclooxygenase-2 (COX-2), leveraging the compound’s electron-rich thiadiazole core for hydrogen bonding .

Q. How can structure-activity relationship (SAR) studies be designed to explore the antimicrobial potential of this compound?

Methodological Answer:

  • Library Synthesis : Prepare analogs with variations in methyl group positions (e.g., 2,4,5-trimethyl) or substitution with halogens .
  • Assay Design :
    • In vitro MIC assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
    • Time-kill kinetics to assess bactericidal vs. bacteriostatic activity .
  • Mechanistic Probes :
    • Fluorescence quenching to evaluate DNA gyrase inhibition .
    • ROS detection assays to link antimicrobial activity to oxidative stress induction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.